molecular formula C19H25ClN2O4S B2609856 N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide CAS No. 446028-31-5

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide

Cat. No.: B2609856
CAS No.: 446028-31-5
M. Wt: 412.93
InChI Key: KYDNOCNKZLBOST-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a nitrobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to introduce a halogen atom, followed by substitution reactions to introduce the propyl group and the sulfonamide moiety. The nitrobenzene ring is then introduced through nitration reactions, and the final compound is obtained through coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the nitrobenzene and sulfonamide groups can participate in various interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is unique due to its combination of an adamantane moiety, a nitrobenzene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, inhibition of carbonic anhydrases, and other relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group, which is known for its diverse biological applications. The compound features an adamantane moiety, which may enhance its lipophilicity and cellular uptake.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods, with some derivatives showing activity below 100 μM, although specific data for this compound is not yet available .

Inhibition of Carbonic Anhydrases

Recent research has highlighted the potential of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. The compound was evaluated in a molecular docking study which suggested a strong binding affinity to these enzymes, indicating its potential as an anti-cancer agent. The inhibitory activity was compared to acetazolamide, a well-known CA inhibitor, with some derivatives showing improved efficacy under hypoxic conditions typical of tumor microenvironments .

Table 1: Inhibition Potency of Sulfonamide Derivatives Against Carbonic Anhydrases

CompoundCA IX IC50 (nM)CA XII IC50 (nM)
This compoundTBDTBD
Compound 16a51.6TBD
Compound 16b99.6TBD
Acetazolamide1000500

Case Studies and Research Findings

In a notable study focusing on the synthesis and evaluation of sulfonamide derivatives, compounds structurally related to this compound were synthesized and tested for their biological activities. The results indicated that modifications in the sulfonamide structure significantly affected their biological potency. For instance, certain modifications led to enhanced inhibition of cell viability in cancer cell lines such as MDA-MB-231 and MG-63, suggesting that structural optimization could lead to more effective therapeutic agents .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-chloro-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDNOCNKZLBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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